4,5-Dichloro-2-(trifluoromethyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-(trifluoromethyl)quinazoline typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 4,5-dichloroanthranilic acid with trifluoroacetic anhydride, followed by cyclization to form the quinazoline ring . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced using reducing agents like stannous chloride dihydrate.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Stannous chloride dihydrate in the presence of hydrochloric acid is a typical reducing agent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .
Scientific Research Applications
4,5-Dichloro-2-(trifluoromethyl)quinazoline has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of potential anticancer agents, particularly as inhibitors of Werner (WRN) helicase.
Biological Studies: The compound is studied for its antiproliferative activities against various cancer cell lines, including PC3, K562, and HeLa cells.
Chemical Research: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-(trifluoromethyl)quinazoline involves its interaction with molecular targets such as WRN helicase. By inhibiting WRN helicase, the compound disrupts DNA repair processes, leading to the accumulation of DNA damage and ultimately inhibiting cancer cell proliferation . The compound’s binding to the active site of WRN helicase has been confirmed through molecular docking studies .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4,5-Dichloro-2-(trifluoromethyl)quinazoline is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. Its ability to inhibit WRN helicase and its potential as an anticancer agent set it apart from other similar compounds .
Biological Activity
4,5-Dichloro-2-(trifluoromethyl)quinazoline is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Molecular Formula: C10H5Cl2F3N2
Molecular Weight: 289.06 g/mol
IUPAC Name: this compound
CAS Number: 123456-78-9 (example placeholder)
The presence of both chlorine and trifluoromethyl groups enhances the compound's reactivity and biological activity, making it a candidate for various pharmacological applications.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases: Quinazoline derivatives are known to inhibit various kinases, which play critical roles in cell signaling pathways. This inhibition can lead to reduced cell proliferation and survival in cancer cells .
- Antiviral Activity: Some studies have indicated that derivatives of quinazoline can exhibit inhibitory effects against viruses such as SARS-CoV-2 and MERS-CoV. The compound may interfere with viral replication processes, making it a potential antiviral agent .
- Antioxidant Effects: Research has shown that certain quinazoline derivatives possess antioxidant properties, which can protect cells from oxidative stress and damage .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Case Studies
-
VEGFR-2 Inhibition:
A study evaluated the effects of various quinazoline derivatives on VEGFR-2, a critical target in angiogenesis. The compound demonstrated significant inhibition (IC50 = 36.78 nM), particularly under hypoxic conditions, suggesting its potential in cancer therapies aimed at inhibiting tumor growth through angiogenesis suppression . -
Antiviral Efficacy:
Research into quinazoline derivatives for antiviral applications revealed that certain compounds showed potent inhibitory effects against SARS-CoV-2 (IC50 < 0.25 µM). These compounds exhibited favorable pharmacokinetic properties and low cytotoxicity, indicating their potential as therapeutic agents against viral infections . -
Antioxidant Properties:
The antioxidant activity of quinazoline derivatives was assessed in vitro, showing significant protective effects against oxidative stress in various cell lines. This suggests that these compounds could be beneficial in preventing diseases associated with oxidative damage .
Properties
Molecular Formula |
C9H3Cl2F3N2 |
---|---|
Molecular Weight |
267.03 g/mol |
IUPAC Name |
4,5-dichloro-2-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C9H3Cl2F3N2/c10-4-2-1-3-5-6(4)7(11)16-8(15-5)9(12,13)14/h1-3H |
InChI Key |
MGJTZBRTQSGGKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=NC(=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.